N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
CAS No.:
Cat. No.: VC14801016
Molecular Formula: C19H15N5O3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N5O3 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-(3-methyl-4-oxoquinazolin-6-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H15N5O3/c1-24-10-20-15-7-6-11(8-14(15)19(24)27)21-17(25)9-16-12-4-2-3-5-13(12)18(26)23-22-16/h2-8,10H,9H2,1H3,(H,21,25)(H,23,26) |
| Standard InChI Key | FZHDURYZAYNIEL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Introduction
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that combines elements from both quinazolinone and phthalazinone derivatives. This compound features a quinazolinone core with a methyl group and an acetamide functional group, as well as a phthalazinone moiety, contributing to its potential pharmacological properties.
Chemical Reactions
This compound can undergo various chemical reactions typical for amides and heterocycles, such as nucleophilic substitutions and cyclization reactions. These reactions can be optimized by varying catalysts and solvents to enhance yield and purity.
Synthesis Methods
Several synthetic routes have been developed for producing N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. Common methods include condensation reactions involving appropriate carbonyl compounds under acidic or basic conditions. The choice of synthesis method often depends on the desired yield, purity, and available reagents.
Biological Activity
Research indicates that N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exhibits notable biological activities, likely attributed to its ability to interact with specific biological targets. These interactions are crucial for understanding the therapeutic potential of the compound.
Potential Applications
The compound has potential applications in medicinal chemistry due to its biological activities. Interaction studies focus on how it interacts with biological targets, which are essential for predicting its behavior in biological systems.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | Quinazolinone and phthalazinone moieties | Potential pharmacological properties | Complex structure with both quinazolinone and phthalazinone |
| 2-(Phenyl)-N-(methyl)-acetamide | Phenyl group; methyl acetamide | Antimicrobial | Simpler structure; less complex synthesis |
| N-(4-Methoxyphenyl)-acetamide | Methoxy-substituted phenyl; acetamide | Anticancer | Lacks quinazoline structure |
| 3-Methylquinazolinone | Methyl group; quinazoline core | Antitumor activity | Focused on tumor inhibition without acetamide |
These comparisons highlight the unique combination of structural elements in N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide that may confer specific biological activities not present in simpler analogs.
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